molecular formula C13H12Br2N4O B14410368 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one CAS No. 82280-65-7

6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one

Cat. No.: B14410368
CAS No.: 82280-65-7
M. Wt: 400.07 g/mol
InChI Key: OOGIYHBZUSZFIC-UHFFFAOYSA-N
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Description

6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a pyridine ring with bromine substituents and a hydrazinylidene group

Preparation Methods

The synthesis of 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one typically involves multiple steps. The starting material, 3,5-dibromopyridine, undergoes a series of reactions including hydrazination and subsequent cyclization to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Properties

CAS No.

82280-65-7

Molecular Formula

C13H12Br2N4O

Molecular Weight

400.07 g/mol

IUPAC Name

2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol

InChI

InChI=1S/C13H12Br2N4O/c1-19(2)9-3-4-11(12(20)6-9)17-18-13-10(15)5-8(14)7-16-13/h3-7,20H,1-2H3

InChI Key

OOGIYHBZUSZFIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O

Origin of Product

United States

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